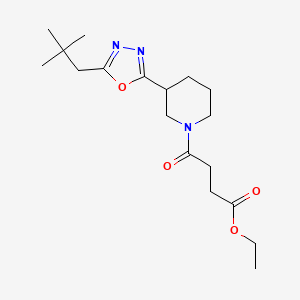

Ethyl 4-(3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate

Description

Ethyl 4-(3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate is a synthetic organic compound featuring a hybrid heterocyclic scaffold. Its structure comprises:

- Ethyl 4-oxobutanoate backbone: A β-keto ester moiety known for its reactivity in nucleophilic additions and cyclization reactions.

- Piperidine ring: A six-membered amine heterocycle that enhances molecular rigidity and influences solubility and bioavailability.

- 5-Neopentyl-1,3,4-oxadiazole substituent: A five-membered heterocycle with a bulky neopentyl (2,2-dimethylpropyl) group, contributing to steric hindrance and lipophilicity.

Properties

IUPAC Name |

ethyl 4-[3-[5-(2,2-dimethylpropyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O4/c1-5-24-16(23)9-8-15(22)21-10-6-7-13(12-21)17-20-19-14(25-17)11-18(2,3)4/h13H,5-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIQLLRCVBVQBQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)N1CCCC(C1)C2=NN=C(O2)CC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate typically involves multiple steps:

Formation of the Oxadiazole Ring: This step involves the cyclization of appropriate precursors under specific conditions to form the 1,3,4-oxadiazole ring.

Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction.

Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the piperidine or oxadiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 4-(3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It could be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Analysis

The compound’s uniqueness lies in its combination of a β-keto ester, piperidine, and neopentyl-oxadiazole groups. Key comparisons with analogs from literature include:

Table 1: Structural Comparison of Ethyl 4-Oxobutanoate Derivatives

*Estimated values based on structural analogs and computational tools.

Key Observations :

- The neopentyl group in the target compound increases steric bulk and lipophilicity compared to methyl or hydrogen substituents in analogs like Ethyl 4-(5-methylpyridin-2-yl)-3-oxobutanoate .

- Piperidine vs. Piperazine: The target compound’s piperidine ring lacks the additional nitrogen in piperazine derivatives (e.g., Ethyl 4-(4-methylpiperazin-1-yl)butanoate), reducing hydrogen-bonding capacity but improving membrane permeability .

Key Observations :

- The target compound’s oxadiazole cyclization step (using neopentyl hydrazide) mirrors methods for 5-substituted oxadiazoles but may require harsher conditions due to steric hindrance from the neopentyl group .

- Piperidine coupling to the β-keto ester backbone likely employs nucleophilic substitution, similar to the synthesis of Ethyl 4-(4-methylpiperazin-1-yl)butanoate .

Biological Activity

Ethyl 4-(3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate is a compound that combines a piperidine moiety with a 1,3,4-oxadiazole ring. The oxadiazole ring is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article summarizes the biological activity of this compound based on existing literature and research findings.

Chemical Structure

The compound can be represented structurally as follows:

Biological Activities

1. Antimicrobial Activity

Research has demonstrated that compounds containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:

- A study highlighted various derivatives of 1,3,4-oxadiazoles showing antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

- Specific derivatives with piperidine groups displayed enhanced activity against resistant strains compared to standard antibiotics like gentamicin .

2. Anticancer Properties

Compounds with oxadiazole structures have been investigated for their potential anticancer effects:

- Research indicates that certain 1,3,4-oxadiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- The presence of the piperidine moiety may enhance these effects by improving solubility and bioavailability.

3. Anti-inflammatory Effects

Studies suggest that oxadiazole-containing compounds can modulate inflammatory responses:

- Compounds have been shown to reduce pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro .

- The mechanism may involve the inhibition of nitric oxide synthase (iNOS), leading to decreased nitric oxide production in macrophages .

Case Studies

Several case studies provide insights into the biological activity of similar compounds:

The biological activities of Ethyl 4-(3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some derivatives inhibit key enzymes involved in bacterial cell wall synthesis and fatty acid biosynthesis .

- Modulation of Immune Response : By affecting cytokine levels and nitric oxide production, these compounds can alter the immune response to infections and tumors .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4-(3-(5-neopentyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-4-oxobutanoate?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. A common approach begins with preparing the 5-neopentyl-1,3,4-oxadiazole intermediate via cyclization of a thioamide precursor. Subsequent coupling with a piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF) forms the piperidin-1-yl intermediate. The final step introduces the ethyl ester group via esterification using ethyl chloroacetate in the presence of a catalyst like DMAP. Solvents such as acetonitrile or DCM are used, with yields optimized by controlled temperature (60–80°C) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm piperidine ring conformation, oxadiazole connectivity, and ester group placement.

- HPLC : Purity assessment (>95% by reverse-phase C18 columns, UV detection at 254 nm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., C₂₀H₃₀N₃O₄S, expected [M+H]⁺ 432.18).

- IR Spectroscopy : Peaks for carbonyl (1700–1750 cm⁻¹) and C-N (1250–1350 cm⁻¹) groups .

Q. What in vitro assays are recommended for preliminary evaluation of its biological activity?

- Methodological Answer : Standard assays include:

- Antimicrobial Screening : Broth microdilution (MIC determination against Gram+/Gram– bacteria and fungi).

- Cytotoxicity Assays : MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.

- Enzyme Inhibition : Fluorometric or colorimetric assays targeting kinases or proteases linked to disease pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields during the coupling of the oxadiazole and piperidine moieties?

- Methodological Answer : Low yields often stem from steric hindrance at the piperidine’s 3-position. Strategies include:

- Catalyst Screening : Transition metals (e.g., Pd/C) or organocatalysts to enhance coupling efficiency.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C).

- Microwave-Assisted Synthesis : Reduced reaction time (2–4 hrs vs. 24 hrs) and improved regioselectivity .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting antimicrobial potency across studies)?

- Methodological Answer : Discrepancies may arise from:

- Assay Variability : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing).

- Compound Purity : Re-evaluate via HPLC and NMR; impurities (e.g., unreacted intermediates) can skew results.

- Structural Analogues : Compare with structurally related compounds (e.g., furan/thiadiazole derivatives) to identify substituent-specific effects .

Q. What computational methods are effective for studying structure-activity relationships (SAR) of the neopentyl group?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., bacterial dihydrofolate reductase).

- QSAR Modeling : Develop regression models correlating neopentyl substituent parameters (e.g., logP, steric bulk) with activity data.

- MD Simulations : Assess conformational stability of the neopentyl group in aqueous vs. lipid bilayer environments .

Q. What strategies mitigate spectral interference in NMR analysis of this compound’s piperidine ring protons?

- Methodological Answer :

- Solvent Selection : Use deuterated DMSO-d₆ to resolve overlapping peaks.

- 2D NMR Techniques : COSY and HSQC to assign piperidine protons and distinguish axial/equatorial conformers.

- Temperature Variation : Adjust probe temperature (25–40°C) to sharpen broad signals caused by ring puckering .

Data Contradiction Analysis

Q. How to interpret conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

- Methodological Answer : Discrepancies may reflect:

- Polymorphism : Recrystallize from different solvents (e.g., methanol vs. ethyl acetate) and analyze via XRD.

- pH-Dependent Solubility : Test solubility in buffered aqueous solutions (pH 3–10) due to the ester group’s hydrolysis sensitivity .

Q. Why do some studies report strong anticancer activity while others show negligible effects?

- Methodological Answer : Potential factors include:

- Cell Line Specificity : Test across a broader panel (e.g., NCI-60) to identify lineage-dependent responses.

- Metabolic Stability : Assess half-life in cell culture media (LC-MS/MS) to rule out rapid degradation.

- Synergistic Combinations : Screen with adjuvants (e.g., cisplatin) to uncover combinatorial effects .

Methodological Best Practices

- Synthesis : Prioritize anhydrous conditions for esterification to avoid side reactions.

- Characterization : Use tandem MS/MS for fragment ion analysis to confirm the oxadiazole-piperidine linkage.

- Biological Testing : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.